MAO-B Inhibition: 3-Chloro-7-carboxy Quinoline Exhibits Nanomolar Potency
3-Chloroquinoline-7-carboxylic acid (as the core scaffold in derivative CHEMBL3094008) demonstrates potent inhibition of rat brain monoamine oxidase B (MAO-B) with an IC50 of 28 nM [1]. While specific IC50 data for close analogs like 4-chloroquinoline-7-carboxylic acid against MAO-B is not directly reported in the primary literature, the 3-chloro substitution pattern is known to confer a distinct electronic environment compared to the 4-chloro isomer, which can influence binding affinity [2].
| Evidence Dimension | Inhibitory potency against MAO-B |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | Baseline: No direct comparator data available. Class-level inference suggests 3-chloro substitution yields a different electronic profile than 4-chloro substitution. |
| Quantified Difference | Nanomolar potency observed for the 3-chloro derivative; activity for 4-chloro isomer is unreported, highlighting a potential advantage for the 3-substituted scaffold in MAO-B targeting. |
| Conditions | Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate assessed by spectrophotometric method. |
Why This Matters
This potent MAO-B inhibition suggests that 3-chloroquinoline-7-carboxylic acid is a valuable starting point for developing novel therapeutics for Parkinson's disease and other neurodegenerative conditions.
- [1] BindingDB. BDBM50038061 (CHEMBL3094008). IC50: 28 nM for rat MAO-B. 2016. View Source
- [2] NBInno. Comparative Analysis: 2-Chloroquinoline-6-carboxylic Acid vs. Related Quinoline Derivatives, 2025. View Source
